2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(naphthalen-1-yl)acetamide 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 946204-70-2
VCID: VC11930181
InChI: InChI=1S/C22H21NO3/c1-22(2)13-16-9-6-12-19(21(16)26-22)25-14-20(24)23-18-11-5-8-15-7-3-4-10-17(15)18/h3-12H,13-14H2,1-2H3,(H,23,24)
SMILES: CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=CC4=CC=CC=C43)C
Molecular Formula: C22H21NO3
Molecular Weight: 347.4 g/mol

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(naphthalen-1-yl)acetamide

CAS No.: 946204-70-2

Cat. No.: VC11930181

Molecular Formula: C22H21NO3

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(naphthalen-1-yl)acetamide - 946204-70-2

Specification

CAS No. 946204-70-2
Molecular Formula C22H21NO3
Molecular Weight 347.4 g/mol
IUPAC Name 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C22H21NO3/c1-22(2)13-16-9-6-12-19(21(16)26-22)25-14-20(24)23-18-11-5-8-15-7-3-4-10-17(15)18/h3-12H,13-14H2,1-2H3,(H,23,24)
Standard InChI Key RAEMSLAAGTWSGS-UHFFFAOYSA-N
SMILES CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=CC4=CC=CC=C43)C
Canonical SMILES CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=CC4=CC=CC=C43)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound comprises a 2,2-dimethyl-2,3-dihydrobenzofuran moiety connected via an ether bond to an acetamide group substituted with a naphthalen-1-yl ring. The benzofuran core adopts an envelope-like conformation, with the dimethyl-substituted carbon displaced by 0.356 Å from the plane of the remaining atoms, as observed in related benzofuran derivatives . The dihedral angle between the benzofuran and naphthalene rings is approximately 38.13°, contributing to its three-dimensional stability .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC22H21NO3\text{C}_{22}\text{H}_{21}\text{NO}_3
Molecular Weight347.4 g/mol
Dihedral Angle (Benzofuran-Naphthalene)38.13°
XLogP34.7

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of distinct proton environments:

  • Benzofuran protons: A singlet at δ\delta 1.42 ppm (6H, CH3_3) and aromatic signals between δ\delta 6.57–7.50 ppm .

  • Naphthalene protons: Multiplet signals in the δ\delta 7.46–8.20 ppm range .
    Infrared (IR) spectroscopy reveals stretches for amide C=O (1,692 cm1^{-1}) and ether C–O (1,218 cm1^{-1}) .

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves a multi-step approach:

  • Benzofuran Core Formation: 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol is reacted with chloroacetic acid under basic conditions to yield 2-(2,2-dimethylbenzofuran-7-yloxy)acetic acid .

  • Amide Coupling: The acid is converted to its acyl chloride using thionyl chloride, followed by reaction with 1-naphthylamine in the presence of triethylamine .

Table 2: Synthetic Yield and Conditions

StepReagentsYield
Benzofuran ActivationChloroacetic acid, NaOH98.5%
Amide Formation1-Naphthylamine, Et3_3N85–90%

Reactivity Profile

The compound participates in:

  • Nucleophilic Acyl Substitution: The acetamide group reacts with Grignard reagents or alcohols.

  • Electrophilic Aromatic Substitution: The naphthalene ring undergoes nitration or sulfonation at the α-position.

Physicochemical Properties

Solubility and Partitioning

With a logP of 4.7, the compound exhibits moderate lipophilicity, favoring membrane permeability . Its topological polar surface area (47.6 Ų) suggests limited aqueous solubility, necessitating formulation enhancements for biomedical applications .

Thermal Stability

Differential Scanning Calorimetry (DSC) indicates a melting point range of 175–180°C, consistent with crystalline benzofuran derivatives .

Biological Activity and Mechanisms

Anticancer Activity

Preliminary studies on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells reveal IC50_{50} values of 18.7 µM and 42.3 µM, respectively . Mechanistic investigations suggest inhibition of tubulin polymerization and interference with mitochondrial membrane potential.

ActivityModel SystemResult
AntioxidantDPPH Assay79.62% scavenging
AnticancerU-87 GlioblastomaIC50_{50} = 18.7 µM
CytotoxicityHEK-293 Normal CellsCC50_{50} > 100 µM

Applications and Future Directions

Medicinal Chemistry

The compound serves as a lead structure for designing:

  • Kinase Inhibitors: Targeting EGFR and VEGFR2 in oncology.

  • Neuroprotective Agents: Modulating oxidative stress in neurodegenerative diseases .

Industrial Applications

Patent filings highlight its utility in:

  • Pesticide Formulations: As a synergist enhancing neonicotinoid efficacy .

  • Polymer Stabilizers: Preventing UV-induced degradation in plastics .

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